5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a heterocyclic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves the cyclization of β-hydroxy amides. One common method employs Deoxo-Fluor® as a reagent at room temperature, which facilitates the cyclodehydration process . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which aids in the oxidative aromatization of oxazolines to oxazoles . This method enhances safety and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Substitution: Reagents such as bromotrichloromethane and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted oxazoles, which are valuable intermediates in organic synthesis .
Scientific Research Applications
5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways . Additionally, its unique structure allows it to participate in hydrogen bonding and other non-covalent interactions, further modulating its activity .
Comparison with Similar Compounds
4,5-Dihydro-1,2-oxazole: Shares a similar core structure but lacks the methyl and carbohydrazide groups.
Isoxazole Derivatives: These compounds have a similar five-membered ring structure but differ in their substituents and functional groups.
Uniqueness: 5-Methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide stands out due to its specific functional groups, which confer unique chemical properties and reactivity. Its ability to undergo diverse chemical reactions and form stable complexes makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
89417-90-3 |
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Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
5-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C5H9N3O2/c1-3-2-4(8-10-3)5(9)7-6/h3H,2,6H2,1H3,(H,7,9) |
InChI Key |
GGCZXKCICXESTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=NO1)C(=O)NN |
Origin of Product |
United States |
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